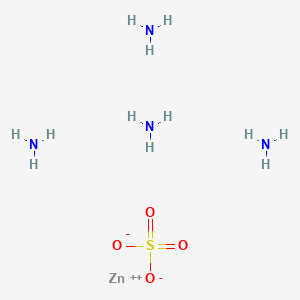

zinc;azane;sulfate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

34417-25-9 |

|---|---|

分子式 |

H12N4O4SZn |

分子量 |

229.6 g/mol |

IUPAC名 |

zinc;azane;sulfate |

InChI |

InChI=1S/4H3N.H2O4S.Zn/c;;;;1-5(2,3)4;/h4*1H3;(H2,1,2,3,4);/q;;;;;+2/p-2 |

InChIキー |

VXAFLZMXUOCKBW-UHFFFAOYSA-L |

正規SMILES |

N.N.N.N.[O-]S(=O)(=O)[O-].[Zn+2] |

物理的記述 |

Liquid |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Zinc Ammine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and mechanisms governing the thermal decomposition of zinc ammine sulfate. The information presented herein is synthesized from established research in the thermal analysis of coordination compounds and related inorganic salts, offering a detailed perspective for professionals in research and development.

The thermal decomposition of zinc ammine sulfate, particularly tetraamminezinc(II) sulfate monohydrate ([Zn(NH₃)₄]SO₄·H₂O), is a multi-step process involving dehydration, deamination, and the decomposition of the resulting zinc sulfate. Understanding this pathway is crucial for applications where this compound or similar metal ammine complexes are utilized, including in materials science and as precursors in catalyst synthesis.

Decomposition Pathway Overview

The thermal decomposition of tetraamminezinc(II) sulfate monohydrate proceeds through a series of distinct stages, each characterized by the loss of specific ligands or the breakdown of the sulfate anion at elevated temperatures. The primary stages are:

-

Dehydration: The initial step involves the loss of the water of hydration.

-

Deamination: Subsequent heating leads to the sequential removal of ammonia ligands.

-

Sulfate Decomposition: At higher temperatures, the anhydrous zinc sulfate decomposes, potentially through an intermediate oxysulfate, to yield zinc oxide.

The following diagram illustrates the logical progression of the decomposition process.

Quantitative Data from Thermal Analysis

The following table summarizes the expected mass loss at each stage of the thermal decomposition of [Zn(NH₃)₄]SO₄·H₂O, based on thermogravimetric analysis (TGA) data from analogous compounds. The temperature ranges are indicative and can be influenced by experimental conditions such as heating rate and atmosphere.

| Decomposition Stage | Temperature Range (°C) | Gaseous Products Evolved | Theoretical Mass Loss (%) | Intermediate/Final Product |

| 1. Dehydration | 80 - 150 | H₂O | 7.28 | [Zn(NH₃)₄]SO₄ |

| 2. First Deamination | 150 - 250 | 2 NH₃ | 13.75 | [Zn(NH₃)₂]SO₄ |

| 3. Second Deamination | 250 - 400 | 2 NH₃ | 13.75 | ZnSO₄ |

| 4. Sulfate Decomposition (a) | 600 - 800 | SO₃ | Varies | 3ZnO·ZnSO₄ (or ZnO·2ZnSO₄) |

| 5. Sulfate Decomposition (b) | > 800 | SO₃ | Varies | ZnO |

Detailed Experimental Protocols

The data presented in this guide is typically obtained through thermogravimetric analysis (TGA) coupled with differential thermal analysis (DTA) and mass spectrometry (MS) for evolved gas analysis.

Typical Experimental Setup:

-

Thermogravimetric Analyzer: A simultaneous TGA/DTA instrument is used to measure mass loss and thermal events as a function of temperature.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the zinc ammine sulfate compound is placed in an inert crucible (e.g., alumina or platinum).

-

Heating Program: The sample is heated from ambient temperature to approximately 1000°C at a constant heating rate, commonly 10°C/min.

-

Atmosphere: The experiment is typically conducted under a controlled atmosphere, such as a continuous flow of an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions.

-

Evolved Gas Analysis: The gaseous products of decomposition are swept from the furnace and analyzed in real-time using a coupled mass spectrometer.

The following diagram illustrates a typical experimental workflow for the thermal analysis of zinc ammine sulfate.

In-depth Discussion of Decomposition Stages

Stage 1: Dehydration

The initial mass loss observed between 80°C and 150°C corresponds to the removal of one molecule of water of hydration from [Zn(NH₃)₄]SO₄·H₂O to form the anhydrous tetraamminezinc(II) sulfate, [Zn(NH₃)₄]SO₄. This is a common first step for hydrated coordination compounds.

Stage 2 & 3: Deamination

Following dehydration, the coordinated ammonia ligands are lost. This process often occurs in overlapping steps. For tetraamminezinc(II) sulfate, the loss of the four ammonia molecules to form anhydrous zinc sulfate (ZnSO₄) typically happens in two stages. The first two ammonia molecules are lost between 150°C and 250°C, forming the diamminezinc(II) sulfate intermediate, [Zn(NH₃)₂]SO₄. The remaining two ammonia molecules are then liberated between 250°C and 400°C.

Stage 4 & 5: Sulfate Decomposition

The thermal decomposition of the resulting anhydrous zinc sulfate is more complex and occurs at significantly higher temperatures. The decomposition of zinc sulfate is believed to proceed via the formation of a stable basic zinc sulfate, often cited as an oxysulfate intermediate with a composition such as 3ZnO·ZnSO₄ or ZnO·2ZnSO₄.[1][2] This intermediate forms in the temperature range of 600-800°C with the evolution of sulfur trioxide (SO₃). At temperatures exceeding 800°C, this oxysulfate intermediate further decomposes to yield the final solid product, zinc oxide (ZnO), with the release of more sulfur trioxide.[1] It is important to note that sulfur trioxide can be in equilibrium with sulfur dioxide and oxygen at these high temperatures (2SO₃ ⇌ 2SO₂ + O₂).

Concluding Remarks

The thermal decomposition of zinc ammine sulfate is a well-defined, multi-step process that can be effectively characterized by modern thermal analysis techniques. The pathway involves sequential dehydration and deamination at lower temperatures, followed by the high-temperature decomposition of the resulting zinc sulfate through an oxysulfate intermediate to finally yield zinc oxide. A thorough understanding of this mechanism, including the temperature ranges and intermediate products, is essential for the controlled synthesis of zinc-based materials and for predicting the thermal stability of such coordination compounds in various applications. The provided data and protocols serve as a foundational guide for researchers and professionals working with these materials.

References

crystal structure analysis of zinc ammonium double salts

An In-depth Technical Guide to the Crystal Structure Analysis of Zinc Ammonium Double Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , with a focus on zinc ammonium sulfate hexahydrate and zinc ammonium phosphate hexahydrate. It details the crystallographic data, experimental protocols for synthesis and characterization, and a logical workflow for crystal structure determination.

Introduction

Zinc ammonium double salts are a class of inorganic compounds with well-defined crystal structures. Among the most studied are zinc ammonium sulfate hexahydrate, ((NH₄)₂Zn(SO₄)₂·6H₂O), a member of the Tutton salt family, and zinc ammonium phosphate hexahydrate (ZAPH), which is analogous to the mineral struvite.[1][2] The precise determination of their crystal structures is crucial for understanding their physicochemical properties and for potential applications in various fields, including materials science and pharmaceuticals.

Tutton salts, with the general formula M'₂(M'')(XO₄)₂·6H₂O (where M' is a monovalent cation and M'' is a divalent metal ion), are known for forming well-defined single crystals, making them excellent models for studying crystallography.[3] ZAPH and its analogues are of interest due to their occurrence in biological systems and their potential for use as fertilizers and in waste water treatment.[4][5]

Crystallographic Data

The crystal structures of zinc ammonium double salts are primarily determined using single-crystal or powder X-ray diffraction techniques. The quantitative data derived from these analyses provide a detailed understanding of the atomic arrangement within the crystal lattice.

Zinc Ammonium Sulfate Hexahydrate ((NH₄)₂Zn(SO₄)₂·6H₂O)

This salt crystallizes in a monoclinic system with the space group P2₁/a.[1] The structure consists of a [Zn(H₂O)₆]²⁺ octahedron, two ammonium (NH₄⁺) ions, and two sulfate (SO₄²⁻) tetrahedra.[1]

| Parameter | Value [1] |

| Crystal System | Monoclinic |

| Space Group | P2₁/a (No. 14) |

| a | 9.343(4) Å |

| b | 12.648(8) Å |

| c | 6.241(5) Å |

| α | 90.00° |

| β | 109.92(3)° |

| γ | 90.00° |

| Volume (V) | 705.65(9) ų |

| Formula Units (Z) | 2 |

Zinc Ammonium Phosphate Hexahydrate ((NH₄)ZnPO₄·6H₂O)

Zinc Ammonium Phosphate Hexahydrate (ZAPH) is analogous to struvite and crystallizes in an orthorhombic system.[2][4][6]

| Parameter | Value [4] |

| Crystal System | Orthorhombic |

| a | 6.1459 Å |

| b | 12.6759 Å |

| c | 20.1950 Å |

| Volume (V) | 1573.3 ų (Calculated) |

Experimental Protocols

The successful analysis of crystal structures begins with the synthesis of high-quality single crystals, followed by precise diffraction experiments.

Synthesis of Single Crystals

3.1.1. Zinc Ammonium Sulfate Hexahydrate ((NH₄)₂Zn(SO₄)₂·6H₂O)

This protocol is based on the slow evaporation method from an aqueous solution.[1]

-

Materials:

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄)

-

Deionized water

-

-

Procedure:

-

Prepare equimolar solutions of zinc sulfate heptahydrate and ammonium sulfate in deionized water. For example, dissolve 2.87 g of ZnSO₄·7H₂O and 1.32 g of (NH₄)₂SO₄ in 50 mL of deionized water.

-

Stir the solution at room temperature until all solids have dissolved completely.

-

Filter the solution to remove any insoluble impurities.

-

Pour the clear solution into a clean crystallizing dish.

-

Cover the dish with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

-

Place the dish in a vibration-free environment at a constant temperature (e.g., room temperature).

-

Monitor the dish over several days to weeks for the formation of single crystals.

-

Once crystals of a suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the solution and dry them with filter paper.

-

3.1.2. Zinc Ammonium Phosphate Hexahydrate ((NH₄)ZnPO₄·6H₂O)

This protocol also utilizes the slow evaporation technique.[4]

-

Materials:

-

Zinc sulfate (ZnSO₄)

-

Ammonium dihydrogen phosphate (NH₄H₂PO₄)

-

Deionized water

-

-

Procedure:

-

Prepare equimolar aqueous solutions of zinc sulfate and ammonium dihydrogen phosphate.

-

Mix the two solutions and stir until a homogeneous solution is obtained.

-

Filter the solution to remove any impurities.

-

Transfer the solution to a crystallizing dish.

-

Cover the dish and allow the solvent to evaporate slowly at room temperature in a location free from vibrations.

-

Well-formed single crystals should appear within a few weeks.

-

Carefully collect the crystals and dry them.

-

X-ray Diffraction Analysis

The following is a general protocol for single-crystal X-ray diffraction.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS).

-

Procedure:

-

Crystal Mounting: Select a high-quality single crystal with well-defined faces and no visible cracks or defects. Mount the crystal on a goniometer head using a suitable adhesive or oil.

-

Data Collection:

-

Center the crystal in the X-ray beam.

-

Perform an initial screening to determine the crystal quality and unit cell parameters.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles. The data is collected as a series of diffraction images.

-

-

Data Processing:

-

Indexing: Determine the unit cell parameters and the orientation of the crystal lattice from the positions of the diffraction spots.

-

Integration: Measure the intensity of each diffraction spot.

-

Scaling and Merging: Correct the integrated intensities for experimental factors (e.g., absorption, detector response) and merge symmetry-equivalent reflections.

-

-

Structure Solution and Refinement:

-

Structure Solution: Determine the initial positions of the atoms in the unit cell using direct methods or Patterson methods.

-

Refinement: Iteratively refine the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the observed and calculated diffraction data. This is typically done using least-squares methods.

-

-

Validation: Assess the quality of the final crystal structure using various crystallographic metrics (e.g., R-factors, goodness-of-fit).

-

Visualization of the Analytical Workflow

The process of determining a crystal structure follows a logical sequence of steps, from material synthesis to the final validation of the atomic model. This workflow can be visualized as a directed graph.

References

- 1. Tutton salt (NH4)2Zn(SO4)2(H2O)6: thermostructural, spectroscopic, Hirshfeld surface, and DFT investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. X-ray data processing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identifying Crystal Structures Beyond Known Prototypes from X-ray Powder Diffraction Spectra [arxiv.org]

An In-depth Technical Guide on the Reaction Kinetics of Zinc Sulfate with Aqueous Ammonia

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction between zinc sulfate (ZnSO₄) and aqueous ammonia (NH₃(aq)) is a fundamental inorganic process with significant implications across various scientific and industrial domains. This reaction is characterized by a fascinating interplay of precipitation and complexation equilibria, leading to the formation of distinct zinc-containing species. In pharmaceutical manufacturing and drug development, precise control over precipitation and complex formation is critical for API synthesis, purification, and formulation. Understanding the kinetics of this reaction is paramount for process optimization, ensuring product quality, and scaling up production.

This technical guide provides a comprehensive overview of the reaction kinetics of zinc sulfate with aqueous ammonia. It details the underlying reaction mechanisms, outlines experimental protocols for kinetic analysis, and presents a framework for the systematic evaluation of reaction parameters.

Core Reaction and Mechanism

The reaction of zinc sulfate with aqueous ammonia proceeds in a two-step manner, contingent on the stoichiometric ratio of the reactants.

-

Initial Precipitation of Zinc Hydroxide: Upon the initial addition of aqueous ammonia to a zinc sulfate solution, a white, gelatinous precipitate of zinc hydroxide (Zn(OH)₂) is formed.[1] Aqueous ammonia provides hydroxide ions (OH⁻) which react with the zinc ions (Zn²⁺).

Reaction: ZnSO₄(aq) + 2NH₄OH(aq) → Zn(OH)₂(s) + (NH₄)₂SO₄(aq)

-

Dissolution and Formation of Tetraamminezinc(II) Complex: With the addition of excess aqueous ammonia, the zinc hydroxide precipitate dissolves. This occurs due to a ligand exchange reaction where ammonia molecules displace the hydroxide ligands to form the soluble, colorless tetraamminezinc(II) complex ion, [Zn(NH₃)₄]²⁺.[2][3] This transformation involves a change in the coordination geometry around the zinc ion from octahedral in the hydrated state to tetrahedral in the ammine complex.[2][3]

Reaction: Zn(OH)₂(s) + 4NH₃(aq) → [Zn(NH₃)₄]²⁺(aq) + 2OH⁻(aq)

The overall reaction is a dynamic equilibrium influenced by factors such as reactant concentrations, temperature, and pH.

Kinetic Profile and Influencing Factors

-

Concentration of Reactants: The rates of both the precipitation and dissolution steps are dependent on the concentrations of zinc sulfate and ammonia. Higher concentrations generally lead to faster reaction rates.

-

Temperature: Temperature affects the rate constants of both reactions, typically increasing the rate of reaction as temperature rises. It also influences the solubility of zinc hydroxide and the stability of the tetraamminezinc(II) complex.

-

pH: The pH of the solution is a critical parameter, as it dictates the concentration of hydroxide ions, which directly impacts the precipitation of zinc hydroxide.[1][4]

-

Mixing and Mass Transfer: In a heterogeneous system involving a solid precipitate, the rate of reaction can be limited by the diffusion of reactants to and products from the solid surface. Efficient mixing is crucial for ensuring that the reaction is not mass-transfer limited.

Data Presentation

Due to the lack of specific experimental data in the public domain for this reaction, the following tables are presented with illustrative placeholder data to demonstrate how quantitative kinetic information would be structured for analysis and comparison.

Table 1: Effect of Reactant Concentration on Initial Rate of Precipitation

| [ZnSO₄] (mol/L) | [NH₃(aq)] (mol/L) | Initial Rate of Zn(OH)₂ Formation (mol/L·s) |

| 0.1 | 0.2 | Rate 1 |

| 0.2 | 0.2 | Rate 2 |

| 0.1 | 0.4 | Rate 3 |

Table 2: Effect of Temperature on the Rate Constant of Dissolution

| Temperature (°C) | Rate Constant (k) for Zn(OH)₂ Dissolution (s⁻¹) |

| 25 | k₁ |

| 35 | k₂ |

| 45 | k₃ |

Experimental Protocols

To determine the reaction kinetics of zinc sulfate with aqueous ammonia, a series of well-controlled experiments are required. The following are detailed methodologies for key experiments.

Determination of the Rate of Precipitation of Zinc Hydroxide

This experiment aims to determine the reaction order and rate constant for the precipitation of zinc hydroxide.

Methodology:

-

Instrumentation:

-

Stopped-flow spectrophotometer or a turbidimeter.

-

Constant temperature water bath.

-

pH meter.

-

-

Procedure:

-

Prepare stock solutions of zinc sulfate and aqueous ammonia of known concentrations.

-

Equilibrate the reactant solutions to the desired temperature using the water bath.

-

Rapidly mix equal volumes of the zinc sulfate and aqueous ammonia solutions using the stopped-flow apparatus.

-

Monitor the change in turbidity or absorbance of the solution over time. The increase in turbidity is proportional to the amount of zinc hydroxide precipitate formed.

-

Repeat the experiment with varying initial concentrations of zinc sulfate and aqueous ammonia to determine the reaction order with respect to each reactant.

-

The initial rate of reaction can be determined from the initial slope of the turbidity vs. time plot.

-

The rate law can be expressed as: Rate = k[ZnSO₄]ᵐ[NH₃(aq)]ⁿ, where k is the rate constant, and m and n are the reaction orders.

-

Determination of the Rate of Dissolution of Tetraamminezinc(II) Complex

This experiment focuses on the kinetics of the dissolution of zinc hydroxide in excess ammonia.

Methodology:

-

Instrumentation:

-

A reaction vessel with a stirrer and a pH-stat autotitrator.

-

Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for zinc analysis.

-

-

Procedure:

-

Prepare a suspension of zinc hydroxide of known concentration in deionized water.

-

Add a known excess concentration of aqueous ammonia to the suspension while stirring vigorously.

-

Maintain a constant pH using the pH-stat, as the dissolution process releases hydroxide ions.

-

At regular time intervals, withdraw aliquots of the reaction mixture and immediately filter them to remove any undissolved zinc hydroxide.

-

Analyze the filtrate for the concentration of dissolved zinc using AAS or ICP-MS.

-

Plot the concentration of the dissolved zinc complex, [Zn(NH₃)₄]²⁺, as a function of time.

-

The rate of dissolution can be determined from the slope of this plot.

-

Repeat the experiment at different temperatures to determine the activation energy of the dissolution process using the Arrhenius equation.

-

Mandatory Visualization

The following diagrams illustrate the reaction pathway and a typical experimental workflow.

Caption: Reaction pathway of zinc sulfate with aqueous ammonia.

Caption: Experimental workflow for kinetic analysis.

Conclusion

The reaction between zinc sulfate and aqueous ammonia is a complex process involving both precipitation and dissolution. A thorough understanding of its kinetics is essential for applications requiring precise control over the formation of zinc-containing products. This guide provides a foundational understanding of the reaction mechanism and detailed experimental protocols for its kinetic characterization. The presented framework for data analysis and visualization will aid researchers, scientists, and drug development professionals in designing and interpreting kinetic studies, ultimately leading to improved process control and product quality. Further research is warranted to establish a definitive set of kinetic parameters for this important reaction system.

References

solubility of zinc hydroxide in excess ammonium hydroxide

An In-depth Technical Guide to the Solubility of Zinc Hydroxide in Excess Ammonium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , a phenomenon of significant interest in various chemical and pharmaceutical processes. This document outlines the underlying chemical principles, presents quantitative solubility data, details experimental protocols for its determination, and provides visual representations of the involved chemical pathways and workflows.

Core Chemical Principles

Zinc hydroxide, Zn(OH)₂, is a sparingly soluble white precipitate in water. Its solubility is governed by the solubility product constant, Ksp. However, in the presence of excess ammonium hydroxide, the solubility of zinc hydroxide dramatically increases. This is due to the formation of the soluble tetraamminezinc(II) complex ion, [Zn(NH₃)₄]²⁺.[1][2]

The process can be described by a two-step equilibrium:

-

Dissolution of Zinc Hydroxide: Zn(OH)₂(s) ⇌ Zn²⁺(aq) + 2OH⁻(aq)

-

Formation of the Tetraamminezinc(II) Complex: Zn²⁺(aq) + 4NH₃(aq) ⇌ [Zn(NH₃)₄]²⁺(aq)

The overall reaction demonstrates the dissolution of the solid precipitate in the presence of ammonia:

Zn(OH)₂(s) + 4NH₃(aq) ⇌ [Zn(NH₃)₄]²⁺(aq) + 2OH⁻(aq)

The formation of the stable tetraamminezinc(II) complex shifts the equilibrium of the first reaction to the right, causing more zinc hydroxide to dissolve.[2] This is an example of Le Châtelier's principle.

Chemical Reaction Pathway

The following diagram illustrates the chemical pathway from solid zinc hydroxide to the soluble tetraamminezinc(II) complex.

Caption: Dissolution and complexation of zinc hydroxide.

Quantitative Solubility Data

The solubility of zinc hydroxide in aqueous ammonia is dependent on the total ammonia concentration. The following table summarizes experimental data for the solubility of zinc oxide (which is in equilibrium with zinc hydroxide in aqueous solution) at 25°C.

| Total Ammonia Concentration ([NH₃]T) (mol/kg) | Zinc Solubility (mol/kg) | pH |

| 0.5 | ~0.01 | ~11.5 |

| 1.0 | ~0.03 | ~11.8 |

| 1.5 | ~0.06 | ~12.0 |

| 2.0 | ~0.1 | ~12.2 |

| 2.5 | ~0.15 | ~12.3 |

| 3.0 | ~0.2 | ~12.4 |

Data adapted from the graphical representation in "Predominance diagrams for Zn(II)−NH3−Cl−-H2O system". The original study investigated the solubility of ZnO, which provides a close approximation for the behavior of Zn(OH)₂ in this system.[1]

Experimental Protocols

The quantitative determination of zinc hydroxide solubility in ammonium hydroxide involves preparing saturated solutions and subsequently measuring the concentration of dissolved zinc. The following are detailed methodologies for key experimental procedures.

Preparation of Saturated Solutions

Objective: To prepare saturated solutions of zinc hydroxide in ammonium hydroxide solutions of varying concentrations.

Materials:

-

Zinc hydroxide (solid, analytical grade)

-

Ammonium hydroxide solutions of known concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M, 2.5 M, 3.0 M)

-

Deionized water

-

Conical flasks with stoppers

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or incubator

-

Filtration apparatus (e.g., syringe filters with 0.45 µm pore size)

Procedure:

-

To a series of conical flasks, add an excess amount of solid zinc hydroxide to each of the different concentration ammonium hydroxide solutions.

-

Stopper the flasks tightly to prevent the loss of ammonia gas.

-

Place the flasks in a thermostatically controlled water bath set to the desired temperature (e.g., 25°C).

-

Stir the solutions using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solids.

-

The filtered solution is now ready for zinc concentration analysis.

Determination of Zinc Concentration by Atomic Absorption Spectroscopy (AAS)

Objective: To accurately measure the concentration of dissolved zinc in the prepared saturated solutions.

Materials:

-

Atomic Absorption Spectrometer

-

Zinc hollow cathode lamp

-

Standard zinc solutions for calibration (e.g., 1, 2, 5, 10 ppm)

-

The filtered saturated solutions from the previous step

-

Nitric acid (for acidification and dilution)

-

Volumetric flasks and pipettes

Procedure:

-

Instrument Setup:

-

Install the zinc hollow cathode lamp in the AAS.

-

Set the wavelength to 213.9 nm.

-

Optimize the instrument parameters (e.g., slit width, lamp current) as per the manufacturer's instructions.

-

Aspirate deionized water to zero the instrument.

-

-

Calibration:

-

Prepare a series of standard zinc solutions of known concentrations by diluting a stock standard solution.

-

Aspirate the standards in ascending order of concentration and record the absorbance values.

-

Plot a calibration curve of absorbance versus zinc concentration.

-

-

Sample Analysis:

-

Dilute the filtered saturated solutions with deionized water (acidified with a small amount of nitric acid) to bring the zinc concentration within the linear range of the calibration curve.

-

Aspirate the diluted samples into the AAS and record the absorbance readings.

-

-

Calculation:

-

Determine the zinc concentration in the diluted samples from the calibration curve.

-

Calculate the original concentration of zinc in the undiluted saturated solutions by applying the dilution factor.

-

Determination of Zinc Concentration by Complexometric Titration with EDTA

Objective: To determine the zinc concentration in the saturated solutions using a complexometric titration method.

Materials:

-

Standardized EDTA (ethylenediaminetetraacetic acid) solution (e.g., 0.01 M)

-

Ammonia-ammonium chloride buffer solution (pH 10)

-

Eriochrome Black T (EBT) indicator

-

The filtered saturated solutions

-

Burette, pipette, and conical flasks

Procedure:

-

Pipette a known volume of the filtered saturated solution into a conical flask.

-

Add a sufficient amount of the ammonia-ammonium chloride buffer solution to maintain the pH at approximately 10.[3]

-

Add a few drops of the EBT indicator. The solution should turn wine-red.

-

Titrate the solution with the standardized EDTA solution from the burette.

-

The endpoint is reached when the color of the solution changes from wine-red to a distinct blue.

-

Record the volume of EDTA solution used.

-

Repeat the titration for replicate samples to ensure accuracy.

-

Calculate the concentration of zinc in the original solution using the stoichiometry of the reaction between zinc and EDTA (1:1 molar ratio).

Experimental Workflow Diagram

The following diagram outlines the general workflow for determining the solubility of zinc hydroxide in ammonium hydroxide.

Caption: Workflow for solubility determination.

Conclusion

The is a classic example of complex ion formation influencing solubility. This technical guide has provided the fundamental chemical principles, quantitative data, and detailed experimental methodologies for the study of this system. The provided protocols for AAS and complexometric titration offer robust and reliable methods for quantifying the solubility of zinc hydroxide under various conditions. This information is valuable for researchers and professionals in fields where the controlled dissolution and precipitation of zinc compounds are critical.

References

An In-depth Technical Guide to the Physicochemical Properties of Zinc-Based Tutton Salts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of zinc-based Tutton salts. These double salts, with the general formula M₂Zn(SO₄)₂·6H₂O (where M is a monovalent cation such as NH₄⁺, K⁺, Rb⁺, or Cs⁺), are of significant interest in various scientific fields, including materials science and pharmaceuticals, due to their well-defined crystal structures and tunable properties. This document summarizes key quantitative data, details experimental protocols for their synthesis and characterization, and provides visualizations to illustrate experimental workflows.

Crystallographic Properties

Zinc-based Tutton salts crystallize in the monoclinic system with the space group P2₁/a. The crystal structure consists of [Zn(H₂O)₆]²⁺ octahedra, two distinct monovalent cations (M⁺), and two sulfate (SO₄²⁻) tetrahedra linked by a complex network of hydrogen bonds. The unit cell parameters for various zinc-based Tutton salts are summarized in Table 1 for comparative analysis.

Table 1: Crystallographic Data for Zinc-Based Tutton Salts

| Compound Formula | a (Å) | b (Å) | c (Å) | β (°) | Unit Cell Volume (ų) |

| (NH₄)₂Zn(SO₄)₂·6H₂O | 9.230(6) | 12.476(4) | 6.249(4) | 106.79(5) | 688.9(9) |

| K₂Zn(SO₄)₂·6H₂O | 9.029(1) | 12.204(1) | 6.1470(5) | 104.795(9) | 654.8 |

| Rb₂Zn(SO₄)₂·6H₂O | 9.313(2) | 12.608(3) | 6.242(1) | 106.02(2) | 704.5 |

| Cs₂Zn(SO₄)₂·6H₂O | 9.479(3) | 12.834(4) | 6.353(2) | 107.23(3) | 738.1 |

Thermal Properties

The thermal stability and decomposition of zinc-based Tutton salts are crucial for their application. Upon heating, these hydrated salts typically undergo a multi-step decomposition, starting with the loss of water molecules of hydration, followed by the decomposition of the anhydrous salt at higher temperatures. The dehydration process can occur in a single or multiple steps depending on the specific salt and the experimental conditions, such as the heating rate and atmosphere.

Table 2: Thermal Decomposition Data for Zinc-Based Tutton Salts

| Compound Formula | Dehydration Temperature Range (°C) | Decomposition Products |

| (NH₄)₂Zn(SO₄)₂·6H₂O | ~77 - 177 | Anhydrous salt, followed by decomposition to ZnO, SO₂, O₂, and NH₃ |

| K₂Zn(SO₄)₂·6H₂O | ~100 - 250 | Anhydrous salt, followed by decomposition to K₂SO₄ and ZnO |

Solubility

The solubility of Tutton salts in water is an important parameter for their synthesis and potential applications in solution-based processes. The solubility is dependent on the temperature and the nature of the constituent ions.

Table 3: Solubility of Zinc-Based Tutton Salts in Water

| Compound Formula | Temperature (°C) | Solubility ( g/100 mL) |

| (NH₄)₂Zn(SO₄)₂·6H₂O | 25 | 26.9 |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of zinc-based Tutton salts, based on established laboratory practices.

Synthesis by Slow Evaporation

This method is widely used for growing high-quality single crystals of Tutton salts.

Materials:

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Ammonium sulfate ((NH₄)₂SO₄) or other corresponding monovalent sulfate

-

Deionized water

Procedure:

-

Prepare equimolar solutions of zinc sulfate heptahydrate and the monovalent sulfate in deionized water. For example, to synthesize (NH₄)₂Zn(SO₄)₂·6H₂O, dissolve 28.75 g of ZnSO₄·7H₂O and 13.21 g of (NH₄)₂SO₄ in 100 mL of deionized water.

-

Mix the two solutions at room temperature with continuous stirring until all solids are dissolved.

-

Filter the resulting solution to remove any impurities.

-

Cover the beaker with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation of the solvent.

-

Place the beaker in a vibration-free environment at a constant temperature (e.g., 25°C).

-

Crystals will start to form at the bottom of the beaker over a period of several days to weeks.

-

Once the crystals have reached the desired size, they can be harvested from the solution, washed with a small amount of cold deionized water, and dried at room temperature.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the crystal structure and phase purity of the synthesized Tutton salts.

Instrument:

-

Powder X-ray diffractometer

Parameters:

-

X-ray source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 30 mA

-

Scan range (2θ): 10° to 80°

-

Step size: 0.02°

-

Scan speed: 2°/minute

Sample Preparation:

-

Grind the crystalline sample into a fine powder using an agate mortar and pestle.

-

Mount the powder on a sample holder.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA-DSC is employed to study the thermal stability and decomposition behavior of the Tutton salts.

Instrument:

-

Simultaneous TGA-DSC analyzer

Parameters:

-

Temperature range: Room temperature to 1000°C

-

Heating rate: 10°C/minute

-

Atmosphere: Inert (e.g., Nitrogen) or oxidizing (e.g., Air)

-

Flow rate: 50 mL/minute

-

Sample pan: Alumina or platinum crucible

-

Sample mass: 5-10 mg

Raman Spectroscopy

Raman spectroscopy is a powerful technique to probe the vibrational modes of the constituent polyatomic ions (SO₄²⁻ and NH₄⁺) and the metal-ligand (Zn-O) bonds within the crystal lattice.

Instrument:

-

Raman spectrometer

Parameters:

-

Excitation laser: 532 nm or 785 nm

-

Laser power: 10-50 mW at the sample

-

Objective: 50x or 100x

-

Spectral range: 100 - 4000 cm⁻¹

-

Acquisition time: 10-60 seconds

-

Accumulations: 2-5

Sample Preparation:

-

A single crystal or a powdered sample can be placed on a microscope slide for analysis.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the synthesis and characterization of zinc-based Tutton salts.

Caption: Experimental workflow for the synthesis and characterization of zinc-based Tutton salts.

The Formation and Stability of the Tetraamminezinc(II) Complex Ion: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetraamminezinc(II) complex ion, [Zn(NH₃)₄]²⁺, is a classic example of a coordination complex, the formation and stability of which are fundamental concepts in inorganic chemistry. This complex features a central zinc(II) ion (Zn²⁺) coordinated to four ammonia (NH₃) molecules, which act as ligands. The interaction is a Lewis acid-base reaction, where the zinc ion is the Lewis acid (electron pair acceptor) and ammonia is the Lewis base (electron pair donor). Understanding the thermodynamics and kinetics of the formation and dissociation of this complex is crucial in various fields, including analytical chemistry, biochemistry, and materials science. In drug development, the principles governing such complexation are relevant to metal-based therapeutics and the interaction of drugs with metalloenzymes.

This technical guide provides a comprehensive overview of the formation and stability of the tetraamminezinc(II) complex ion, including quantitative data on its stability, detailed experimental protocols for its characterization, and visualizations of the underlying chemical processes.

Formation and Stability of the Tetraamminezinc(II) Complex Ion

The formation of the tetraamminezinc(II) complex ion in an aqueous solution is a stepwise process where water molecules in the hydrated zinc ion, [Zn(H₂O)₆]²⁺, are sequentially replaced by ammonia molecules.[1] This series of equilibria can be represented by the following reactions:

-

[Zn(H₂O)₆]²⁺ + NH₃ ⇌ [Zn(NH₃)(H₂O)₅]²⁺ + H₂O

-

[Zn(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Zn(NH₃)₂(H₂O)₄]²⁺ + H₂O

-

[Zn(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Zn(NH₃)₃(H₂O)₃]²⁺ + H₂O

-

[Zn(NH₃)₃(H₂O)₃]²⁺ + NH₃ ⇌ [Zn(NH₃)₄(H₂O)₂]²⁺ + H₂O

For simplicity, the coordinated water molecules are often omitted from the equations. The stability of the complex at each step is described by a stepwise formation constant (Kₙ), and the overall stability is represented by the cumulative formation constant (βₙ).

Quantitative Data on Stability

The stability of the tetraamminezinc(II) complex ion is quantified by its formation constants. These constants are crucial for predicting the concentration of the complex in solution under specific conditions.

| Parameter | Value | Conditions | Reference |

| Stepwise Formation Constants (log K) | |||

| log K₁ | 2.21 | 25 °C, 1.0 M NH₄NO₃ | [2] |

| log K₂ | 2.29 | 25 °C, 1.0 M NH₄NO₃ | [2] |

| log K₃ | 2.36 | 25 °C, 1.0 M NH₄NO₃ | [2] |

| log K₄ | 2.03 | 25 °C, 1.0 M NH₄NO₃ | [2] |

| Cumulative Formation Constant (log β) | |||

| log β₄ | 9.06 | 25 °C, 1.0 M NH₄NO₃ | Calculated from[2] |

| Overall Formation Constant (Kf) | 7.8 x 10⁸ | Not specified | [3] |

Thermodynamic Data for the Overall Formation Reaction: Zn²⁺ + 4NH₃ ⇌ [Zn(NH₃)₄]²⁺

| Parameter | Value | Units | Conditions |

| ΔG° | -51.7 | kJ/mol | 25 °C |

| ΔH° | -55.2 | kJ/mol | 25 °C |

| ΔS° | -11.7 | J/mol·K | 25 °C |

Note: Thermodynamic data can vary with experimental conditions such as ionic strength and temperature.

Factors Influencing Stability

Several factors influence the stability of the tetraamminezinc(II) complex ion:

-

Nature of the Metal Ion: The zinc(II) ion has a relatively high charge density (charge-to-radius ratio), which favors the formation of stable complexes.[4]

-

Nature of the Ligand: Ammonia is a moderately strong field ligand with a lone pair of electrons on the nitrogen atom, making it an effective Lewis base to coordinate with the Zn²⁺ ion.[4]

-

Chelate Effect: While not applicable to the monodentate ammonia ligand, the chelate effect significantly increases the stability of complexes with polydentate ligands.

-

Steric Factors: The tetrahedral geometry of the [Zn(NH₃)₄]²⁺ complex minimizes steric hindrance between the ammonia ligands.

-

pH of the Solution: The pH of the aqueous solution is critical. In acidic solutions, ammonia is protonated to form the ammonium ion (NH₄⁺), which cannot act as a ligand, thus preventing the formation of the complex. The complex is stable in neutral to alkaline solutions.

Experimental Protocols

The determination of the stoichiometry and stability constants of the tetraamminezinc(II) complex ion can be achieved through various experimental techniques.

Spectrophotometric Determination using Job's Method of Continuous Variation

Job's method is a spectrophotometric technique used to determine the stoichiometry of a metal-ligand complex in solution.[1][5][6][7][8]

Principle: A series of solutions are prepared in which the mole fraction of the metal ion and the ligand is varied while keeping the total molar concentration constant. The absorbance of each solution is measured at a wavelength where the complex absorbs maximally, while the individual reactants have minimal or no absorbance. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.[5][6]

Detailed Methodology:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of a zinc(II) salt (e.g., 0.1 M ZnSO₄) in deionized water.

-

Prepare a stock solution of ammonia (e.g., 0.1 M NH₃) in deionized water. The concentration should be accurately determined by titration with a standard acid.

-

-

Preparation of the Series of Solutions:

-

Prepare a series of solutions in volumetric flasks by mixing the zinc(II) and ammonia stock solutions in varying mole fractions (e.g., from 0.1 to 0.9 for the ligand), ensuring the total volume and total moles of reactants remain constant in each flask.

-

For example, to prepare 10 mL of each solution, mix x mL of the 0.1 M ZnSO₄ solution with (10-x) mL of the 0.1 M NH₃ solution, where x varies from 1 to 9.

-

-

Spectrophotometric Measurements:

-

Determine the wavelength of maximum absorbance (λ_max) for the tetraamminezinc(II) complex by scanning the spectrum of a solution known to contain the complex.

-

Measure the absorbance of each prepared solution at the determined λ_max using a spectrophotometer. Use a solution containing only the zinc salt at the same concentration as a blank.

-

-

Data Analysis:

-

Plot the measured absorbance versus the mole fraction of ammonia.

-

The mole fraction at which the absorbance is maximum corresponds to the stoichiometry of the complex. For [Zn(NH₃)₄]²⁺, the maximum should occur at a mole fraction of ammonia of 0.8 (4 parts ammonia to 1 part zinc).

-

Potentiometric Titration (Bjerrum's Method)

Bjerrum's method is a potentiometric technique used to determine the stepwise formation constants of a metal-ligand complex.[9][10][11]

Principle: This method involves titrating a solution containing the metal ion and the protonated form of the ligand with a strong base. The change in pH is monitored using a pH meter. The data from the titration curve allows for the calculation of the average number of ligands bound to the metal ion (n̄) and the free ligand concentration ([L]), from which the stepwise formation constants can be determined.

Detailed Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of a strong acid (e.g., 0.1 M HNO₃).

-

Prepare a standard solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

-

Prepare a solution of a zinc(II) salt (e.g., 0.01 M Zn(NO₃)₂) in the standard strong acid.

-

Prepare a solution of ammonium nitrate (e.g., 0.1 M NH₄NO₃) to act as the source of the protonated ligand.

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions.

-

In a thermostatted vessel, place a known volume of the zinc(II) and ammonium nitrate solution.

-

Titrate this solution with the standardized strong base, recording the pH after each addition of the titrant.

-

Perform a separate titration of the strong acid and ammonium nitrate solution (without the zinc salt) to determine the protonation constant of ammonia.

-

-

Data Analysis:

-

From the titration data, calculate the average number of ligands attached per metal ion (n̄) and the free ligand concentration ([NH₃]) at each point of the titration.

-

Plot n̄ versus -log[NH₃] (p[NH₃]).

-

The stepwise formation constants (Kₙ) can be determined from this plot. For example, at n̄ = 0.5, p[NH₃] ≈ log K₁; at n̄ = 1.5, p[NH₃] ≈ log K₂, and so on. More rigorous computational methods are typically used for precise determination.

-

Calorimetric Determination of Enthalpy of Formation

Direct calorimetry can be used to measure the enthalpy change (ΔH°) associated with the formation of the complex.[12][13][14][15][16]

Principle: The heat released or absorbed during the complexation reaction is measured directly using a calorimeter. By knowing the moles of the complex formed, the molar enthalpy of formation can be calculated.

Detailed Methodology:

-

Calorimeter Setup:

-

Use a constant pressure calorimeter (e.g., a coffee-cup calorimeter for simple experiments or a more sophisticated isothermal titration calorimeter for higher accuracy).

-

-

Reaction Procedure:

-

Place a known volume of a zinc(II) salt solution of known concentration into the calorimeter.

-

Place a known volume of a concentrated ammonia solution of known concentration in a separate container within the calorimeter (e.g., in a sealed ampoule or an injection syringe for ITC).

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Initiate the reaction by mixing the two solutions (e.g., by breaking the ampoule or injecting the ammonia solution).

-

Record the temperature change until a stable final temperature is reached.

-

-

Data Analysis:

-

Calculate the heat change (q) for the reaction using the equation: q = m × c × ΔT, where m is the total mass of the solution, c is the specific heat capacity of the solution (often approximated to that of water), and ΔT is the change in temperature.

-

Determine the limiting reactant and the moles of the [Zn(NH₃)₄]²⁺ complex formed.

-

Calculate the molar enthalpy of formation (ΔH°) by dividing the heat change (q) by the moles of the complex formed.

-

Visualizations

Stepwise Formation of Tetraamminezinc(II) Complex Ion

Caption: Stepwise formation of the tetraamminezinc(II) complex ion.

Experimental Workflow for Job's Method

Caption: Workflow for determining complex stoichiometry using Job's method.

Logical Relationship in Potentiometric Titration (Bjerrum's Method)dot

References

- 1. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 2. jme.shahroodut.ac.ir [jme.shahroodut.ac.ir]

- 3. In excess of NH3(aq), Zn2+ forms a complex ion, [Zn(NH3)4]2+ - McMurry 8th Edition Ch 21 Problem 16 [pearson.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. asdlib.org [asdlib.org]

- 6. Method of Continuous Variations: Applications of Job Plots to the Study of Molecular Associations in Organometallic Chemistry[**] - PMC [pmc.ncbi.nlm.nih.gov]

- 7. egyankosh.ac.in [egyankosh.ac.in]

- 8. youtube.com [youtube.com]

- 9. lscollege.ac.in [lscollege.ac.in]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. savemyexams.com [savemyexams.com]

- 13. mhchem.org [mhchem.org]

- 14. Khan Academy [khanacademy.org]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

In-Depth Technical Guide: Thermogravimetric and Differential Thermal Analysis of Tetraamminezinc(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the thermal decomposition of tetraamminezinc(II) sulfate, [Zn(NH₃)₄]SO₄. The thermal analysis of coordination compounds is critical for determining their thermal stability, decomposition pathways, and the nature of their intermediates. This information is invaluable for material science, catalysis, and pharmaceutical development, where the controlled release of ligands or the formation of specific oxides is often a key objective.

Due to a scarcity of direct and recent experimental data in peer-reviewed literature for the complete TGA/DTA analysis of [Zn(NH₃)₄]SO₄, this guide presents a hypothesized decomposition pathway. This pathway is constructed based on the well-documented thermal behavior of analogous compounds, such as tetraaminecopper(II) sulfate, and the known decomposition of zinc sulfate. The quantitative data herein is derived from stoichiometric calculations based on this proposed pathway and should be considered illustrative.

Hypothesized Thermal Decomposition Pathway

The thermal decomposition of tetraamminezinc(II) sulfate is anticipated to occur in a multi-stage process upon heating in an inert atmosphere. The primary stages involve the sequential loss of ammonia ligands (deammoniation) followed by the decomposition of the resulting anhydrous zinc sulfate.

-

Initial Deammoniation: The process begins with the loss of two of the four ammonia ligands. This is a common initial step in the decomposition of tetraammine complexes, resulting in the formation of a diamminezinc(II) sulfate intermediate.

-

Final Deammoniation: As the temperature increases, the remaining two ammonia ligands are released, yielding anhydrous zinc sulfate (ZnSO₄).

-

Decomposition of Zinc Sulfate: The anhydrous zinc sulfate then undergoes decomposition at higher temperatures. This process is itself complex and is known to proceed via an intermediate zinc oxysulfate (e.g., ZnO·2ZnSO₄) before finally forming zinc oxide (ZnO) as the stable end product.

The differential thermal analysis (DTA) curve would be expected to show endothermic peaks corresponding to each of these decomposition steps, as energy is required to break the coordinate bonds and decompose the sulfate.

Quantitative Decomposition Data

The following table summarizes the expected quantitative data for the thermal decomposition of [Zn(NH₃)₄]SO₄ based on the hypothesized pathway. The mass loss percentages are calculated stoichiometrically.

| Stage | Temperature Range (°C) (Estimated) | Decomposition Step | Theoretical Mass Loss (%) | DTA Peak Type |

| 1 | 150 - 250 | [Zn(NH₃)₄]SO₄(s) → [Zn(NH₃)₂]SO₄(s) + 2NH₃(g) | 14.83% | Endothermic |

| 2 | 250 - 400 | [Zn(NH₃)₂]SO₄(s) → ZnSO₄(s) + 2NH₃(g) | 14.83% | Endothermic |

| 3 | 650 - 900 | 3ZnSO₄(s) → ZnO·2ZnSO₄(s) + SO₃(g) ZnO·2ZnSO₄(s) → 3ZnO(s) + 2SO₃(g) | 34.86% | Endothermic |

Total Theoretical Mass Loss: 64.52%

Experimental Protocols

A detailed methodology for the thermogravimetric and differential thermal analysis of a compound like tetraamminezinc(II) sulfate is provided below.

1. Sample Preparation:

-

Synthesize tetraamminezinc(II) sulfate by treating a concentrated solution of zinc sulfate with an excess of concentrated ammonia solution.

-

Filter the resulting white precipitate, wash with a small amount of cold ammonia solution, followed by ethanol and ether.

-

Dry the sample under vacuum to ensure it is free of moisture.

-

Grind the sample to a fine, uniform powder using an agate mortar and pestle to ensure consistent heat transfer during analysis.

2. Instrumentation:

-

A simultaneous thermal analyzer (STA) capable of performing both TGA and DTA is recommended.

-

The instrument should be calibrated for temperature and mass using standard reference materials (e.g., indium, zinc).

3. Experimental Conditions:

-

Sample Mass: Accurately weigh 5-10 mg of the prepared sample into an alumina or platinum crucible.

-

Heating Rate: A linear heating rate of 10 °C/min is standard for such analyses.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 1000 °C.

-

Atmosphere: Conduct the analysis under a dynamic inert atmosphere, such as dry nitrogen or argon, with a constant flow rate (e.g., 50 mL/min) to purge gaseous decomposition products from the sample area.

4. Data Analysis:

-

The TGA curve will plot the percentage of mass loss versus temperature.

-

The DTA curve will plot the temperature difference between the sample and a reference versus temperature, indicating endothermic or exothermic events.

-

The derivative of the TGA curve (DTG) can be used to precisely identify the temperatures of maximum decomposition rates for each stage.

Visualizations

The following diagrams illustrate the experimental workflow and the hypothesized decomposition pathway.

Caption: A flowchart outlining the key steps in the thermogravimetric and differential thermal analysis of a chemical compound.

spectroscopic studies of zinc(II) ammine complexes in solution

An In-depth Technical Guide to Spectroscopic Studies of Zinc(II) Ammine Complexes in Solution

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to study the formation and characterization of zinc(II) ammine complexes in aqueous solutions. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying chemical processes and experimental workflows.

Introduction

Zinc(II) ions in aqueous solution exist as the hexaaquazinc(II) complex, [Zn(H₂O)₆]²⁺. The addition of ammonia (NH₃) leads to the stepwise replacement of water ligands, forming a series of ammine complexes: [Zn(NH₃)(H₂O)₅]²⁺, [Zn(NH₃)₂(H₂O)₄]²⁺, [Zn(NH₃)₃(H₂O)₃]²⁺, and [Zn(NH₃)₄(H₂O)₂]²⁺. These complexation reactions are fundamental in various chemical and biological processes. Spectroscopic methods are crucial for elucidating the structure, stability, and kinetics of these species in solution.

Equilibria of Zinc(II) Ammine Complex Formation

The formation of zinc(II) ammine complexes in an aqueous solution is a stepwise equilibrium process. Each step is characterized by a formation constant (Kₙ).

Caption: Stepwise formation of zinc(II) ammine complexes.

Quantitative Data

The stability of the zinc(II) ammine complexes is described by their stepwise formation constants (Kₙ) and overall stability constants (βₙ).

Table 1: Stepwise and Overall Stability Constants of Zinc(II) Ammine Complexes

| Step (n) | Reaction | Stepwise Formation Constant (log Kₙ) | Overall Stability Constant (log βₙ) |

| 1 | [Zn(H₂O)₆]²⁺ + NH₃ ⇌ [Zn(NH₃)(H₂O)₅]²⁺ + H₂O | 2.18 | 2.18 |

| 2 | [Zn(NH₃)(H₂O)₅]²⁺ + NH₃ ⇌ [Zn(NH₃)₂(H₂O)₄]²⁺ + H₂O | 2.25 | 4.43 |

| 3 | [Zn(NH₃)₂(H₂O)₄]²⁺ + NH₃ ⇌ [Zn(NH₃)₃(H₂O)₃]²⁺ + H₂O | 2.31 | 6.74 |

| 4 | [Zn(NH₃)₄(H₂O)₂]²⁺ + NH₃ ⇌ [Zn(NH₃)₄(H₂O)₂]²⁺ + H₂O | 1.96 | 8.70 |

Note: Values are subject to slight variations depending on experimental conditions such as ionic strength and temperature.

Table 2: Spectroscopic Data for Zinc(II) Aquo and Ammine Complexes

| Complex | Spectroscopic Technique | Key Feature | Observed Value |

| [Zn(H₂O)₆]²⁺ | Raman | ν(Zn-O) symmetric stretch | ~390 cm⁻¹[1] |

| [Zn(NH₃)₄]²⁺ | Raman | ν(Zn-N) symmetric stretch | ~430 cm⁻¹ |

| [Zn(NH₃)₄]²⁺ | Infrared | ν(Zn-N) asymmetric stretch | ~421 cm⁻¹ |

Experimental Protocols

A general workflow for the spectroscopic analysis of zinc(II) ammine complexes is outlined below.

Caption: General experimental workflow.

UV-Vis Spectrophotometry

Objective: To monitor the formation of the zinc(II) ammine complexes by observing changes in the ultraviolet-visible absorption spectra.

Methodology:

-

Solution Preparation:

-

Prepare a stock solution of a zinc(II) salt (e.g., 0.1 M Zn(NO₃)₂) in deionized water.

-

Prepare a stock solution of aqueous ammonia (e.g., 1 M NH₃).

-

In a series of volumetric flasks, add a constant volume of the Zn(II) stock solution.

-

Add varying volumes of the NH₃ stock solution to each flask to create a range of ammonia concentrations.

-

Dilute to the mark with deionized water.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorbance spectrum of each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Use a solution containing only the zinc(II) salt at the same concentration as the samples as the reference.

-

-

Data Analysis:

-

Analyze the changes in absorbance at specific wavelengths to determine the concentrations of the different complex species at equilibrium.

-

Use appropriate software to perform non-linear least-squares fitting of the data to a model that includes the stepwise formation equilibria to calculate the stability constants.

-

Raman Spectroscopy

Objective: To identify the vibrational modes of the Zn-N and Zn-O bonds in the various complexes.

Methodology:

-

Solution Preparation:

-

Prepare solutions as described for UV-Vis spectrophotometry. Higher concentrations may be required to obtain a good signal-to-noise ratio.

-

-

Instrumentation and Data Acquisition:

-

Use a Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm).

-

Place the sample solution in a cuvette or NMR tube.

-

Acquire Raman spectra over a range that includes the expected Zn-O and Zn-N stretching frequencies (e.g., 200-600 cm⁻¹).

-

-

Data Analysis:

-

Identify the Raman bands corresponding to the symmetric Zn-O stretch of the aquo complex and the Zn-N stretches of the ammine complexes.

-

Deconvolute overlapping peaks to determine the relative intensities of the bands for each species.

-

Infrared (IR) Spectroscopy

Objective: To probe the vibrational modes of the ammine ligands and the Zn-N bonds.

Methodology:

-

Solution Preparation:

-

Prepare solutions as described for Raman spectroscopy.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is well-suited for aqueous solutions.

-

Apply a small volume of the sample solution onto the ATR crystal.

-

Record the IR spectrum in the mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Data Analysis:

-

Identify the vibrational bands associated with the N-H bending and stretching modes of the coordinated ammonia, as well as the Zn-N stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To investigate the coordination environment of the zinc(II) ion and the ammonia ligands through changes in chemical shifts.

Methodology:

-

Solution Preparation:

-

Prepare solutions as for other techniques, but use a deuterated solvent (D₂O) to avoid a large solvent signal in ¹H NMR.

-

For ¹⁵N NMR, use ¹⁵N-labeled ammonia to enhance sensitivity.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer.

-

Acquire ¹H and/or ¹⁵N NMR spectra for each solution.

-

-

Data Analysis:

-

Monitor the chemical shifts of the ammonia protons or nitrogen as a function of the NH₃/Zn(II) ratio.

-

The exchange between free and coordinated ammonia, and between different ammine complexes, may be fast on the NMR timescale, resulting in a single, averaged signal. The position of this signal can be used to determine the relative populations of the different species and to calculate the stability constants.

-

Conclusion

The spectroscopic study of zinc(II) ammine complexes in solution provides valuable insights into their formation, stability, and structure. A combination of techniques such as UV-Vis, Raman, IR, and NMR spectroscopy allows for a comprehensive characterization of the system. While detailed spectroscopic data for each intermediate species can be challenging to isolate, the overall behavior of the system can be effectively modeled to yield important thermodynamic parameters. The experimental protocols outlined in this guide provide a foundation for researchers to investigate these and similar metal-ligand systems.

References

basic chemistry of zinc oxide mediated thermal decomposition of ammonium sulfate

An In-depth Technical Guide on the Basic Chemistry of Zinc Oxide Mediated Thermal Decomposition of Ammonium Sulfate

Executive Summary

The thermal decomposition of ammonium sulfate is a process of significant interest in various industrial applications, including the production of caprolactam raw materials and certain thermochemical cycles for hydrogen production.[1] Uncatalyzed, this decomposition occurs at elevated temperatures through several intermediate steps. The introduction of metal oxide catalysts, such as zinc oxide (ZnO), can significantly alter the reaction pathway, lower decomposition temperatures, and allow for the selective separation of products. This guide provides a detailed examination of the fundamental chemistry, kinetics, and experimental methodologies associated with the zinc oxide-mediated thermal decomposition of ammonium sulfate, intended for researchers, chemists, and professionals in drug development and materials science.

Core Chemistry of Thermal Decomposition

The thermal decomposition of ammonium sulfate, in the absence of a catalyst, is an endothermic process that proceeds through distinct stages, forming key intermediates before breaking down into gaseous products.[1][2]

Uncatalyzed Decomposition Pathway

The decomposition typically follows a three-step mechanism:

-

Deamination: Above 250 °C, ammonium sulfate first decomposes to form ammonium bisulfate (NH₄HSO₄) and ammonia (NH₃).[1][2] (NH₄)₂SO₄(s) → NH₄HSO₄(s) + NH₃(g)

-

Dehydration: The resulting ammonium bisulfate undergoes dehydration to form ammonium pyrosulfate ((NH₄)₂S₂O₇).[1] 2 NH₄HSO₄(s) → (NH₄)₂S₂O₇(s) + H₂O(g)

-

Final Decomposition: At higher temperatures (above 400 °C), the ammonium pyrosulfate decomposes into a mixture of gases, including ammonia, sulfur dioxide (SO₂), sulfur trioxide (SO₃), nitrogen (N₂), and water (H₂O).[1][2] (NH₄)₂S₂O₇(s) → 2 NH₃(g) + 2 SO₃(g) + H₂O(g) (simplified)

Zinc Oxide Mediated Decomposition Pathway

When zinc oxide is introduced, it actively participates in the reaction, creating a new chemical cycle. Instead of just physically catalyzing the breakdown, ZnO reacts with ammonium sulfate to form a metal sulfate intermediate, zinc sulfate (ZnSO₄).[3] This altered pathway allows for the stepwise and controlled release of gaseous products at distinct temperature ranges.

The overall process can be described by two primary stages:

-

Reaction and Formation of Zinc Sulfate: In an initial, lower-temperature stage, zinc oxide reacts with ammonium sulfate to produce solid zinc sulfate, ammonia gas, and water vapor.[3] (NH₄)₂SO₄(s) + ZnO(s) → ZnSO₄(s) + 2NH₃(g) + H₂O(g)

-

Decomposition of Zinc Sulfate: At significantly higher temperatures (approaching 900 °C), the stable zinc sulfate intermediate decomposes to regenerate the zinc oxide catalyst and release sulfur oxides.[3][4] ZnSO₄(s) → ZnO(s) + SO₃(g) (which can further dissociate: SO₃ ⇌ SO₂ + ½O₂)

This mediated pathway is advantageous as it separates the release of ammonia from the release of sulfur oxides, which is difficult to achieve in the uncatalyzed process.

Caption: Reaction pathway for ZnO mediated decomposition of (NH₄)₂SO₄.

Data Presentation: Reaction Conditions and Products

The presence of zinc oxide allows for a distinct, stepwise release of products. The quantitative data below summarizes the key temperature-dependent events in this process.

Table 1: Stepwise Gaseous Product Release from ZnO-(NH₄)₂SO₄ Mixture

| Temperature (°C) | Gaseous Product(s) Released | Solid Phase Composition | Data Source |

|---|---|---|---|

| ~163 | H₂O | ZnO, (NH₄)₂SO₄, ZnSO₄ | [3] |

| 365 - 418 | NH₃ | ZnSO₄, residual ZnO | [3] |

| ~900 | SO₂ / SO₃ | ZnO (regenerated) |[3] |

Table 2: Comparison of Decomposition Temperatures

| Reaction Stage | Uncatalyzed Temp. (°C) | ZnO-Mediated Temp. (°C) | Key Event |

|---|---|---|---|

| Initial Decomposition | > 250 | ~163 (H₂O release) | Formation of intermediates |

| Ammonia Release | 250 - 420 | 365 - 418 | Release of NH₃ |

| Sulfur Oxide Release | > 400 | ~900 | Breakdown of sulfate |

Note: The uncatalyzed process releases a mixture of gases, while the ZnO-mediated process provides distinct temperature windows for ammonia and sulfur oxide release.

Experimental Protocols

Investigating the thermal decomposition of solids requires techniques that can simultaneously monitor physical changes (mass loss, thermal events) and identify evolved chemical species (gases, solid residues).

Sample Preparation

-

Reactant Milling: Dry ammonium sulfate and zinc oxide powders are individually milled to ensure a fine, uniform particle size.

-

Homogeneous Mixing: The powders are mixed in a specific molar ratio (e.g., a 1.4:1 ratio of ammonium sulfate to zinc oxide has been reported for similar roasting processes).[5] Mixing is performed in a ball mill or with a mortar and pestle to ensure intimate contact between the reactant particles.

-

Sample Loading: A precise mass of the powdered mixture (typically 5-15 mg) is loaded into an alumina or platinum crucible for analysis.

Analytical Techniques

-

Thermogravimetric Analysis - Mass Spectrometry (TGA-MS):

-

Objective: To correlate mass loss with the evolution of specific gaseous products.

-

Methodology: The sample crucible is placed in a TGA furnace. The temperature is ramped at a controlled rate (e.g., 5, 10, 15, or 20 K·min⁻¹) under a continuous flow of an inert gas (e.g., Nitrogen or Argon).[5] The TGA instrument records the sample mass as a function of temperature. The off-gas from the furnace is simultaneously introduced into a mass spectrometer, which monitors the mass-to-charge ratios corresponding to the expected products (e.g., m/z = 17 for NH₃, 18 for H₂O, 64 for SO₂, 80 for SO₃).

-

-

Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC):

-

Objective: To identify endothermic or exothermic events during the decomposition.

-

Methodology: Often performed concurrently with TGA, DTA/DSC measures the temperature difference between the sample and an inert reference. Endothermic peaks indicate energy-absorbing events like decomposition and phase changes, while exothermic peaks indicate energy-releasing events like crystallization. Strong endothermic peaks are expected for the decomposition stages.[5]

-

-

X-ray Diffraction (XRD):

-

Objective: To identify the crystalline phases of the solid material before, during, and after the reaction.

-

Methodology: Samples of the mixture are heated to specific key temperatures (e.g., 200 °C, 450 °C, 950 °C) in a furnace and then rapidly cooled to quench the reaction. The solid residue is then analyzed using an XRD instrument. The resulting diffraction pattern is compared to reference patterns (e.g., from the ICDD database) to identify the presence of (NH₄)₂SO₄, ZnO, ZnSO₄, and other potential intermediates.[5]

-

Caption: Experimental workflow for studying the decomposition process.

Conclusion

The use of zinc oxide as a mediator in the thermal decomposition of ammonium sulfate provides a clear and advantageous alternative to the direct, uncatalyzed process. By forming a stable zinc sulfate intermediate, ZnO facilitates a controlled, stepwise release of ammonia and sulfur oxides at distinct and widely separated temperature ranges. This chemical pathway, elucidated through experimental techniques such as TGA-MS and XRD, offers potential for industrial processes requiring the separation of these valuable gaseous products. Further research into the kinetics and optimization of reaction conditions can enhance the efficiency and applicability of this mediated decomposition cycle.

References

Methodological & Application

Application Notes and Protocols for Solution-Processed ZnO Semiconductors Using a Zinc Ammine Complex Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of a zinc ammine complex and its use as a precursor for the fabrication of solution-processed zinc oxide (ZnO) thin-film transistors (TFTs). The protocols outlined below are based on established methodologies and are intended to facilitate the reproducible fabrication of high-performance ZnO semiconductor devices.

Overview

Solution-processed ZnO thin films derived from a zinc ammine complex offer a low-cost, scalable, and efficient alternative to vacuum-based deposition techniques for fabricating transparent and flexible electronics. The zinc ammine precursor is synthesized by dissolving a zinc source, such as zinc oxide (ZnO) powder or zinc hydroxide (Zn(OH)2), in an aqueous ammonia solution. This precursor solution can then be deposited onto a substrate using techniques like spin-coating, followed by a low-temperature annealing step to form a high-quality ZnO semiconductor film. The performance of the resulting TFTs is comparable regardless of the initial zinc source, making this a robust and versatile method.

Quantitative Data Summary

The electrical performance of ZnO TFTs fabricated from zinc ammine precursors is summarized in the table below. The data demonstrates the consistent and high-performance characteristics of devices fabricated using this method.

| Precursor Zinc Source | Average Field-Effect Mobility (μ_FE) [cm²/Vs] | Average On/Off Current Ratio (I_on/I_off) | Average Threshold Voltage (V_th) [V] |

| ZnO Powder | ~1.5 | > 10⁷ | ~10 |

| Precipitated Zn(OH)₂ | ~1.5 | > 10⁷ | ~10 |

Note: The values presented are approximate averages based on reported data. Actual performance may vary depending on specific processing conditions and substrate preparation.

Experimental Protocols

Synthesis of Precipitated Zinc Hydroxide (Zn(OH)₂) - Optional Precursor

This protocol describes the synthesis of Zn(OH)₂ powder, which can be used as a starting material for the zinc ammine complex.

Materials:

-

Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

-

Sodium hydroxide (NaOH)

-

Deionized (DI) water

Procedure:

-

Prepare a 0.5 M solution of Zn(NO₃)₂·6H₂O in DI water.

-

Prepare a 2.5 M solution of NaOH in DI water.

-

While stirring the zinc nitrate solution at 500 rpm, add the NaOH solution dropwise.

-

Continue stirring for 5 minutes to allow for the precipitation of zinc hydroxide.

-

To remove residual ions, centrifuge the precipitate and redisperse in DI water. Repeat this washing step four times.

-

After the final centrifugation, decant the supernatant and dry the collected Zn(OH)₂ powder in a vacuum oven at 50°C.

Synthesis of the Zinc Ammine Complex Precursor Solution

This protocol details the preparation of the zinc ammine precursor solution using either ZnO powder or the synthesized Zn(OH)₂.

Materials:

-

Zinc oxide (ZnO) powder OR precipitated zinc hydroxide (Zn(OH)₂)

-

Ammonia water (28-30%)

-

DI water

Procedure:

-

Prepare the desired concentration of the zinc ammine complex solution (e.g., 90 mM) by dissolving the appropriate amount of either ZnO powder or Zn(OH)₂ in ammonia water.

-

For example, to prepare a 90 mM solution, dissolve the corresponding mass of the zinc source in 10 ml of ammonia water.

-

Stir the solution until the zinc source is completely dissolved. The resulting solution should be clear and colorless.

-

For optimal results, the as-prepared solution can be refrigerated for 24 hours to ensure complete dissolution.

Fabrication of ZnO Thin-Film Transistors (TFTs)

This protocol outlines the fabrication of a bottom-gate, top-contact ZnO TFT on a silicon substrate with a silicon dioxide (SiO₂) gate dielectric.

Materials and Equipment:

-

Zinc ammine complex precursor solution

-

Heavily doped Si wafer with a 200 nm thermally grown SiO₂ layer

-

Hydrophilic 0.45 μm PTFE syringe filter

-

Spin-coater

-

Hot plate

-

Thermal evaporator

-

Shadow mask for source and drain electrodes

Procedure:

-

Substrate Cleaning: Thoroughly clean the SiO₂/Si substrate using a standard cleaning procedure (e.g., sonication in acetone, isopropyl alcohol, and DI water).

-

Precursor Filtration: Filter the prepared zinc ammine complex solution through a 0.45 μm PTFE syringe filter to remove any particulate matter.

-

Thin Film Deposition:

-

Dispense the filtered precursor solution onto the SiO₂/Si substrate.

-

Spin-coat the solution at 3000 rpm for 30 seconds to form a uniform thin film.

-

-

Annealing:

-

Immediately transfer the coated substrate to a preheated hot plate.

-

Anneal the film at 300°C for 1 hour in ambient air. This step decomposes the zinc ammine complex into ZnO.

-

-

Electrode Deposition:

-

Using a shadow mask to define the source and drain electrodes, thermally evaporate 100 nm of aluminum (Al). A typical channel width to length ratio is 1000 μm / 50 μm.

-

-

Device Characterization: The electrical characteristics of the fabricated ZnO TFTs can now be measured using a semiconductor parameter analyzer in a dark, ambient environment.

Visualizations

Chemical Transformation Pathway

The following diagram illustrates the thermal decomposition of the tetraamminezinc(II) complex, the active species in the precursor solution, to form zinc oxide, ammonia, and water.

Caption: Thermal decomposition of the zinc ammine complex to ZnO.

Experimental Workflow

This diagram outlines the complete experimental workflow from precursor synthesis to the characterization of the final ZnO TFT device.

Caption: Workflow for ZnO TFT fabrication from a zinc ammine precursor.

Application Notes and Protocols: Low-Temperature Synthesis of ZnO Nanoparticles using a Zinc Ammine Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the low-temperature synthesis of zinc oxide (ZnO) nanoparticles utilizing a zinc ammine precursor. This method offers a cost-effective and straightforward approach to producing ZnO nanoparticles with controlled size and morphology, which are of significant interest for various applications, including drug delivery, bio-imaging, and catalysis.

Introduction

Zinc oxide is a versatile inorganic compound with the formula ZnO. In its nanoparticle form, it exhibits unique physical and chemical properties due to its large surface area-to-volume ratio and quantum confinement effects. These properties make ZnO nanoparticles attractive for a wide range of applications in biomedical and pharmaceutical research. The synthesis method described herein focuses on the use of a zinc ammine complex, which can be formed in-situ by reacting a zinc salt with an ammonia solution. This precursor readily decomposes at low temperatures to yield ZnO nanoparticles.

Synthesis Pathway and Mechanism

The synthesis of ZnO nanoparticles from a zinc ammine precursor involves two key stages: the formation of the zinc ammine complex and its subsequent thermal decomposition.

Formation of Zinc Ammine Complex:

When an aqueous solution of a zinc salt, such as zinc nitrate (Zn(NO₃)₂), is mixed with an aqueous solution of ammonium hydroxide (NH₄OH), the zinc ions (Zn²⁺) react with ammonia (NH₃) to form the tetraamminezinc(II) complex ion, [Zn(NH₃)₄]²⁺.